molecular formula C9H9N3O2 B12849973 Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate

Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate

Cat. No.: B12849973
M. Wt: 191.19 g/mol
InChI Key: ATMNSZKCGUPRHH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a methyl group and a carboxylate ester group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This reaction forms the desired pyrazolopyridine carboxylates, which can then be converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetic acid or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

  • 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
  • Methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates

Uniqueness

Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both a methyl group and a carboxylate ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 2-methylpyrazolo[4,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-12-5-8-7(11-12)3-6(4-10-8)9(13)14-2/h3-5H,1-2H3

InChI Key

ATMNSZKCGUPRHH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=C(C=N2)C(=O)OC

Origin of Product

United States

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